Product packaging for 4-Chloro-2-methyl-5-nitro-1H-imidazole(Cat. No.:CAS No. 63662-67-9)

4-Chloro-2-methyl-5-nitro-1H-imidazole

Cat. No.: B3032944
CAS No.: 63662-67-9
M. Wt: 161.55
InChI Key: WSJHGVJXBGICMM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitro-1H-imidazole (CAS 63662-67-9) is a nitro-substituted heterocyclic compound supplied as a white to off-white solid . It is characterized by a high melting point exceeding 230 °C, indicating good thermal stability for various research conditions . With a molecular formula of C₄H₄ClN₃O₂ and a molecular weight of 161.55 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The presence of both chloro and nitro substituents on the imidazole ring makes it a versatile precursor for nucleophilic substitution reactions, facilitating the exploration of novel chemical space and the development of new molecular entities. As a nitroimidazole derivative, its core structure is of significant interest in the development of pharmacologically active compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. Researchers should note that this compound is classified as an irritant, with hazard codes H315 and H319, and should be handled with appropriate personal protective equipment, adhering to all relevant safety protocols . Recommended storage is at +20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O2 B3032944 4-Chloro-2-methyl-5-nitro-1H-imidazole CAS No. 63662-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHGVJXBGICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878717
Record name IMIDAZOLE,2-METHYL-4-NITRO-5-CHLORO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63662-67-9
Record name 1H-Imidazole, 5-chloro-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063662679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Pathways to 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Precursor Synthesis and Functional Group Introduction Strategies

The foundational step in the synthesis of 4-Chloro-2-methyl-5-nitro-1H-imidazole is the regioselective functionalization of the 2-methylimidazole (B133640) ring. This involves the controlled introduction of the nitro group and the chlorine atom at specific positions, as well as the potential for N-functionalization.

Regioselective Nitration of Imidazole (B134444) Ring Systems

The introduction of a nitro group onto the imidazole ring is a critical step and is typically achieved through electrophilic nitration. For the synthesis of the target molecule, the precursor 2-methyl-5-nitro-1H-imidazole is required. The nitration of 2-methylimidazole using a mixture of nitric acid and sulfuric acid is a well-established method to produce 2-methyl-4(5)-nitroimidazole. researchgate.net The position of the nitro group is highly dependent on the reaction conditions. The synthesis of 2-methyl-5-nitroimidazole (B138375) is specifically achieved by nitrating 2-methylimidazole with a mixture of nitric and sulfuric acids. To ensure safety and a high yield, the reaction can be controlled by the addition of the reaction product itself as an inhibitor or an excess of concentrated nitric acid. google.com This process can be conducted in stages, with a lower initial temperature that is subsequently increased. google.com

The mechanism of electrophilic aromatic nitration generally involves the formation of a nitronium ion (NO₂⁺) from the mixture of strong acids. The nitronium ion then attacks the electron-rich imidazole ring. The regioselectivity of the nitration of 2-methylimidazole is influenced by both electronic and steric factors. The methyl group at the 2-position is an electron-donating group, which activates the imidazole ring towards electrophilic substitution. The C5 position is generally favored for substitution due to a combination of electronic activation and steric accessibility.

A study on the nitration of 2-methylimidazole using different nitrating agents, including a mixture of nitric and sulfuric acids and nitrate (B79036) salts of alkali metals, showed that the use of nitrate salts can lead to a smoother reaction and higher yields of 2-methyl-4(5)-nitroimidazole. researchgate.net

Halogenation Protocols for the Introduction of Chlorine Substituents

With the nitro group in place at the 5-position, the next key transformation is the introduction of a chlorine atom at the 4-position of the 2-methyl-5-nitro-1H-imidazole ring. Direct chlorination of the pre-formed 2-methyl-5-nitro-1H-imidazole is a potential route. While specific literature on the direct chlorination of this exact substrate is not abundant, general halogenation methods for imidazole rings can be considered. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent are commonly used for the chlorination of electron-rich heterocyclic systems. The reaction conditions, including temperature and the choice of solvent, would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

An alternative approach involves starting with a pre-chlorinated imidazole precursor. For instance, the synthesis of 2-chloro-4-nitroimidazole (B123238) has been reported from the nitration of 2-chloro-1H-imidazole. derpharmachemica.com This suggests that a similar strategy could be employed, starting with 4-chloro-2-methyl-1H-imidazole, followed by nitration. The directing effects of the existing chloro and methyl substituents would play a crucial role in the regiochemical outcome of the nitration step.

N-Alkylation and N-Acylation Reactions for 1H-Imidazole Nitrogen Functionalization

The nitrogen atom at the 1-position of the this compound ring is available for functionalization through N-alkylation or N-acylation reactions. These reactions are typically carried out to modify the physicochemical properties of the molecule.

N-Alkylation: The N-alkylation of nitroimidazoles is a common practice. For instance, the regioselective N-alkylation of 2-methyl-4(5)-nitroimidazole has been studied under various conditions. google.comjocpr.com The reaction of 2-methyl-5-nitro-1H-imidazole with different alkylating agents in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) can lead to the formation of N-alkylated products. jocpr.com The temperature of the reaction can significantly influence the yield and reaction time. jocpr.com Studies have shown that heating the reaction to 60°C can markedly improve the yields of the N-alkylated derivatives. jocpr.com The choice of base and solvent system is also critical in achieving good yields. jocpr.com

N-Acylation: N-acylation introduces an acyl group onto the imidazole nitrogen. This can be achieved by reacting the 1H-imidazole with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol have been synthesized by reacting the alcohol with various acid chlorides in the presence of pyridine (B92270). This demonstrates the feasibility of N-acylation on similar nitroimidazole scaffolds. The reaction conditions would need to be adapted for the specific substrate, this compound.

Multi-Step Synthesis and Convergent Approaches

The synthesis of this compound can be approached through a linear multi-step sequence or via a convergent strategy where different fragments of the molecule are synthesized separately and then combined.

Sequential Nitration-Chlorination Strategies and Their Mechanistic Insights

A logical and common approach for the synthesis of this compound is a sequential nitration-chlorination strategy starting from 2-methylimidazole.

Step 1: Nitration of 2-Methylimidazole The first step involves the regioselective nitration of 2-methylimidazole to yield 2-methyl-5-nitro-1H-imidazole. As previously discussed, this is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com

ReactantReagentsProductYieldReference
2-MethylimidazoleNitric Acid, Sulfuric Acid2-Methyl-5-nitro-1H-imidazole~63-70% google.com

Step 2: Chlorination of 2-Methyl-5-nitro-1H-imidazole The second step is the chlorination of the resulting 2-methyl-5-nitro-1H-imidazole at the C4 position. The nitro group at the 5-position is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. However, the C4 position remains relatively electron-rich compared to other available positions. The use of a suitable chlorinating agent under optimized conditions would be necessary to achieve this transformation.

Mechanistic Insights: The mechanism of the nitration step involves the in-situ generation of the electrophilic nitronium ion (NO₂⁺), which then attacks the imidazole ring. The directing effect of the C2-methyl group favors substitution at the C5 position. The subsequent chlorination step would likely proceed via an electrophilic substitution mechanism as well. The choice of chlorinating agent and reaction conditions is crucial to overcome the deactivating effect of the nitro group and to ensure regioselectivity at the C4 position.

Synthesis via Derivatization of Other Imidazole Precursors

An alternative to the sequential nitration-chlorination of 2-methylimidazole is to start from an imidazole precursor that already contains one of the required functional groups.

One such strategy involves the nitration of a pre-chlorinated imidazole. For example, a synthetic route could start with 4-chloro-2-methyl-1H-imidazole. Nitration of this precursor would then be carried out to introduce the nitro group. The regioselectivity of this nitration would be governed by the directing effects of both the chloro and methyl substituents. A Chinese patent describes the preparation of 5-chloro-1-methyl-4-nitroimidazole (B20735) by the nitration of 5-chloro-1-methylimidazole (B19843) nitrate. derpharmachemica.com This indicates that the nitration of a chloro-substituted imidazole is a viable synthetic strategy.

Starting MaterialKey TransformationIntermediate/ProductReference
2-Chloro-1H-imidazoleNitration2-Chloro-4-nitroimidazole derpharmachemica.com
5-Chloro-1-methylimidazoleNitration5-Chloro-1-methyl-4-nitroimidazole derpharmachemica.com

This approach offers an alternative pathway where the challenge shifts from regioselective chlorination of a deactivated ring to controlling the regioselectivity of nitration on a substituted imidazole.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of substituted nitroimidazoles, including this compound, is highly sensitive to reaction conditions, which must be carefully optimized to maximize product yield and ensure high regioselectivity. Key parameters that are manipulated include temperature, solvent, and the choice of reagents such as bases or catalysts.

Research into the alkylation of related nitroimidazole systems has demonstrated that temperature significantly influences reaction outcomes. For instance, studies on the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole have shown that conducting the reaction at an elevated temperature of 60°C markedly improves the yields of the N-alkylated products compared to reactions run at room temperature. derpharmachemica.comresearchgate.net This increase in temperature also positively affects the reaction kinetics, reducing the required time from several hours to between one and three hours. derpharmachemica.com

The selection of solvent and base is also critical for achieving optimal results. In the N-alkylation of nitroimidazoles, a combination of acetonitrile as the solvent and potassium carbonate (K2CO3) as the base has been found to produce superior yields (66-85%) compared to other systems like using dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as solvents with either K2CO3 or potassium hydroxide (B78521) (KOH). derpharmachemica.comresearchgate.net

In a specific, optimized industrial preparation of a closely related isomer, 5-chloro-1-methyl-4-nitroimidazole, the nitration of 5-chloro-1-methylimidazole nitrate salt is performed under tightly controlled thermal conditions. The process involves an initial cooling phase to below 15°C during the addition of the reactant to sulfuric acid, followed by a gradual heating to 55°C, where the reaction is held for 7 hours to ensure completion. google.com This precise temperature management is crucial for achieving a high yield of over 93% and a purity exceeding 99%. google.com

The following table summarizes an example of optimized reaction conditions for the synthesis of a key nitroimidazole intermediate.

ParameterOptimized ConditionImpact on Synthesis
TemperatureInitial cooling to <15°C, then heating to 55°CControls reaction rate and minimizes side products
Reaction Time7 hours at 55°CEnsures high conversion to the desired product
Reactant AdditionSlow, portion-wise addition to sulfuric acidManages exothermic nature of the reaction
Solvent/MediumConcentrated Sulfuric AcidActs as a catalyst and solvent for the nitration

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its synthetic precursors are essential steps to ensure the final product's high purity. A multi-step approach involving extraction, chromatography, and crystallization is typically employed.

Following the completion of the synthesis, the reaction mixture is often quenched by pouring it into ice-water. google.com This step precipitates the crude product and separates it from the acidic reaction medium. The primary isolation is then performed using liquid-liquid extraction. Solvents such as chloroform (B151607) or ethyl acetate (B1210297) are used to extract the target compound from the aqueous phase. derpharmachemica.comgoogle.com The combined organic layers are subsequently washed with water and brine to remove any residual acids or water-soluble impurities before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. derpharmachemica.comgoogle.commdpi.com

For further purification, column chromatography is a widely used technique. derpharmachemica.com This method is effective for separating the desired product from unreacted starting materials and side products. In the purification of various nitroimidazole derivatives, chromatography on silica (B1680970) gel is frequently reported. mdpi.com The choice of eluent is critical for effective separation; common solvent systems include mixtures of ethyl acetate and hexane (B92381) or cyclohexane (B81311) and dichloromethane. derpharmachemica.commdpi.com The progress of the purification is monitored by thin-layer chromatography (TLC). derpharmachemica.com

The final step in obtaining a high-purity product is often recrystallization. After the bulk of the impurities has been removed by extraction and chromatography, the partially purified product is dissolved in a suitable hot solvent, such as methanol, and allowed to cool slowly. jocpr.com This process yields a crystalline solid, which is then isolated by filtration and dried. google.comjocpr.com For instance, in the synthesis of 5-chloro-1-methyl-4-nitroimidazole, after extraction and evaporation of the solvent, petroleum ether is added to precipitate the product, which is then filtered and dried to yield a white crystalline solid. google.com For highly specialized applications or difficult separations, advanced techniques like High-Performance Liquid Chromatography (HPLC) may be utilized. sielc.com

The following table outlines the common purification techniques used for nitroimidazole compounds.

TechniquePurposeTypical Reagents/Materials
ExtractionInitial isolation of crude product from the reaction mixtureChloroform, Ethyl Acetate, Water, Brine
DryingRemoval of residual water from the organic phaseAnhydrous Magnesium Sulfate, Anhydrous Sodium Sulfate
Column ChromatographySeparation of the target compound from impuritiesSilica Gel, Ethyl Acetate/Hexane, Dichloromethane/Cyclohexane
Crystallization/PrecipitationFinal purification to obtain a high-purity solidMethanol, Petroleum Ether
FiltrationIsolation of the solid product from the liquid phaseFilter paper, Buchner funnel

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Reactivity at the Nitro Group

The nitro group is a key site of reactivity, primarily undergoing reduction, which is a critical step in the biological activity of many nitroimidazoles.

The conversion of the nitro group to an amino group is a significant transformation, yielding 5-amino-4-chloro-2-methyl-1H-imidazole. This reduction can be achieved through various chemical methods, with the choice of reagent being crucial to avoid unwanted side reactions with the chlorine atom and the imidazole (B134444) ring. commonorganicchemistry.com

Catalytic hydrogenation is a common and effective method. commonorganicchemistry.com The use of specific catalysts can ensure the chemoselective reduction of the nitro group while preserving the chloro substituent. For instance, Raney nickel is often employed for substrates where preventing dehalogenation is a concern. commonorganicchemistry.com Other catalysts like palladium on carbon (Pd/C) are also highly effective, though they may sometimes lead to dehalogenation depending on the reaction conditions. commonorganicchemistry.com

Chemical reduction methods using metals in acidic media offer a milder alternative to catalytic hydrogenation. commonorganicchemistry.com Reagents such as iron powder or zinc dust in the presence of an acid like acetic acid can selectively reduce the nitro group. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent suitable for this transformation, capable of reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Nitro Groups to Amines

Reagent/CatalystConditionsKey Features
H₂/Raney NickelCatalytic hydrogenationEffective for substrates prone to dehalogenation. commonorganicchemistry.com
H₂/Pd-CCatalytic hydrogenationHighly efficient, but may cause dehalogenation. commonorganicchemistry.com
Fe/Acid (e.g., Acetic Acid)AcidicMild method, good for preserving other functional groups. commonorganicchemistry.com
Zn/Acid (e.g., Acetic Acid)AcidicMild alternative to Fe/Acid. commonorganicchemistry.com
SnCl₂AcidicProvides mild and selective reduction. commonorganicchemistry.com

The resulting amino-imidazole is often more reactive than its nitro precursor and serves as a versatile intermediate for further synthetic modifications. For example, the newly formed amino group can be acylated or transformed into other functional groups to create a variety of derivatives. core.ac.uk

The biological activity of nitroimidazoles is often linked to the bioreductive activation of the nitro group. This process is initiated by a one-electron transfer to the molecule, forming a transient negative ion, or radical anion. nih.gov This electron transfer is particularly efficient in hypoxic (low oxygen) environments, characteristic of certain tumors and anaerobic infections, making these compounds selective agents. nih.gov

Upon formation, the radical anion is unstable and can undergo further chemical transformations. A key decomposition pathway involves the fragmentation of the molecule. nih.gov Experimental and theoretical studies on analogous nitroimidazoles have shown that a common fragmentation event is the cleavage of the C-NO₂ bond, leading to the formation of a nitrogen dioxide anion (NO₂⁻) and an imidazole radical. nih.gov

Electron Transfer: A single electron is transferred from a biological reducing agent (e.g., a reductase enzyme) to the nitroimidazole molecule.

Radical Anion Formation: A transient nitroimidazole radical anion is formed.

Decomposition: This radical anion undergoes fragmentation, which can lead to the generation of cytotoxic species that damage cellular macromolecules like DNA.

This electron-affinic property is central to the use of nitroimidazoles as radiosensitizers in cancer therapy. nih.gov The initial electron transfer makes the cells more susceptible to damage from radiation.

Reactivity at the Chlorine Atom

The chlorine atom at the C-4 position of the imidazole ring is susceptible to nucleophilic attack, a reaction that is significantly facilitated by the electron-withdrawing effect of the adjacent nitro group.

The chlorine atom on the 4-chloro-2-methyl-5-nitro-1H-imidazole can be displaced by a variety of nucleophiles. This is a classic example of nucleophilic aromatic substitution (SNAr), although on a heterocyclic system. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer-like complex). Subsequently, the chloride ion is expelled, resulting in the substituted product.

The presence of the nitro group at the C-5 position is crucial as it stabilizes the negative charge of the intermediate through resonance, thereby activating the ring system towards nucleophilic attack. Common nucleophiles that can participate in this reaction include alkoxides, thiolates, and amines.

An alternative pathway for substitution is the radical-nucleophilic substitution (SRN1) mechanism. rsc.org This multi-step process involves an electron transfer to the substrate, formation of a radical anion, fragmentation to lose the halide ion, and subsequent reaction with the nucleophile. rsc.org Studies on related nitroimidazoles have demonstrated their ability to undergo SRN1 reactions. rsc.org

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypeReaction Mechanism
Alkoxides (RO⁻)4-Alkoxy-2-methyl-5-nitro-1H-imidazoleSNAr
Thiolates (RS⁻)4-Alkylthio-2-methyl-5-nitro-1H-imidazoleSNAr
Amines (RNH₂)4-Amino-2-methyl-5-nitro-1H-imidazole derivativesSNAr
Anions (e.g., Me₂CNO₂⁻)N(1)-(nitroalkyl) derivativesSRN1 rsc.org

Reactivity at the Methyl Group (C-2)

The methyl group at the C-2 position is generally less reactive than the nitro group or the chlorine atom. However, under specific conditions, it can undergo oxidation.

The oxidation of the methyl group to a carboxylic acid function yields 4-chloro-5-nitro-1H-imidazole-2-carboxylic acid. This transformation requires potent oxidizing agents due to the relative stability of the methyl group on an aromatic ring. google.com

Methods for oxidizing aryl methyl groups can be adapted for this purpose. google.com Such reactions are often carried out in strongly acidic media at elevated temperatures. For instance, reagents like manganese dioxide (MnO₂) or vanadium pentoxide (V₂O₅) in concentrated sulfuric acid can effect the oxidation of oxidation-resistant methyl groups to their corresponding carboxylic acids. google.com The reaction typically involves heating the mixture to facilitate the conversion. google.com It is important to note that such harsh conditions might also affect other parts of the molecule, potentially leading to side products. Therefore, careful optimization of the reaction conditions is necessary to achieve the desired product selectively.

Table 3: Potential Reagents for Methyl Group Oxidation

Oxidizing AgentCo-reagent/SolventConditions
Manganese Dioxide (MnO₂)Sulfuric Acid (H₂SO₄)Elevated Temperature google.com
Vanadium Pentoxide (V₂O₅)Sulfuric Acid (H₂SO₄)Elevated Temperature google.com

Reactivity of the Imidazole Ring System

The imidazole ring in this compound is an electron-deficient system due to the strong electron-withdrawing nature of the nitro group at the C5 position and the chloro group at the C4 position. This electronic profile significantly influences its reactivity towards nucleophiles and electrophiles.

The inherent reactivity of the imidazole ring can be extended by introducing functionalities that participate in Michael addition reactions. A key strategy involves the condensation of a formyl group on the imidazole ring with nitroalkanes to generate activated alkenes, specifically 2-nitrovinylimidazoles.

Research has demonstrated the synthesis of 1-substituted 4-chloro-5-(2-nitrovinyl)imidazoles by heating 4-chloro-5-formylimidazoles with an excess of nitromethane (B149229) or nitroethane in the presence of anhydrous ammonium (B1175870) acetate (B1210297), achieving yields of 71-83%. These resulting 4-chloro-5-(2-nitrovinyl)imidazoles are effective Michael acceptors. They readily react with nucleophiles such as 3-methyl-2-pyrazolin-5-one. The reaction proceeds regioselectively at the C4 atom of the pyrazolinone, which is the most nucleophilic center, to yield 4-[1-(4-chloro-1H-imidazol-5-yl)-2-nitroalkyl]-5-methyl-1H-pyrazol-3-oles. nuph.edu.uapleiades.online

This two-step process, involving the initial formation of a nitrovinylimidazole followed by a Michael addition, provides a versatile method for the elaboration of the imidazole core. The reaction conditions for the Michael addition typically involve refluxing the reactants in water for three hours. nuph.edu.ua

Table 1: Michael Addition Reaction of 4-Chloro-5-(2-nitrovinyl)imidazoles with 3-Methyl-2-pyrazolin-5-one
Reactant 1 (Michael Acceptor)Reactant 2 (Michael Donor)Reaction ConditionsProductReference
4-Chloro-5-(2-nitrovinyl)imidazole derivative3-Methyl-2-pyrazolin-5-oneReflux in water for 3 hours4-[1-(4-Chloro-1H-imidazol-5-yl)-2-nitroalkyl]-5-methyl-1H-pyrazol-3-ole nuph.edu.ua

The substituents on the imidazole ring of this compound play a crucial role in directing further functionalization. The nitro group at the C5 position is a strong deactivating group, significantly reducing the electron density of the imidazole ring through its electron-withdrawing mesomeric (-M) and inductive (-I) effects. mdpi.com This deactivation makes electrophilic substitution on the ring challenging. Conversely, the methyl group at the C2 position is an activating group, donating electron density to the ring via a positive inductive effect (+I).

The presence of the nitro group significantly influences the acidity of the N-H proton, making it more susceptible to deprotonation. Alkylation reactions on the imidazole nitrogen are sensitive to the position of the nitro group and the reaction conditions. For 2-methyl-5-nitro-1H-imidazole, regioselectivity in favor of N-1 alkylation is observed, which can be attributed to the steric hindrance posed by the nitro group at C5. derpharmachemica.comresearchgate.net In contrast, for 4-nitroimidazole (B12731), alkylation is favored at the N-1 position. derpharmachemica.comresearchgate.net The choice of base and solvent, as well as the reaction temperature, can significantly impact the yield and regioselectivity of N-alkylation reactions. derpharmachemica.comresearchgate.net

The electron-withdrawing nature of the nitro group is also pivotal in stabilizing carbanions formed at adjacent positions, a principle that is effectively utilized in TDAE-mediated reactions (see section 3.5.1). mdpi.com The combined electronic effects of the substituents create a unique reactivity profile that allows for selective transformations at different positions of the imidazole ring.

Advanced Reaction Methodologies

To overcome the inherent reactivity limitations of the substituted imidazole ring and to achieve novel functionalizations, advanced synthetic strategies have been developed.

Tetrakis(dimethylamino)ethylene (B1198057) (TDAE) is a powerful organic reducing agent that can generate carbanions from halogenated derivatives under mild conditions through a sequence of two single-electron transfers. mdpi.com This methodology has been successfully applied to the functionalization of nitroimidazole derivatives.

The strategy often involves a precursor with a reactive handle, such as a chloromethyl group, attached to the imidazole scaffold. The electron-withdrawing nitro group on the imidazole ring plays a critical role in activating the carbon-halogen bond and stabilizing the resulting carbanion. mdpi.com

In a study on a related compound, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, the TDAE strategy was employed to react the generated carbanion with a variety of electrophiles, including aromatic aldehydes, α-keto-esters, and α-diketones. mdpi.comnih.gov These reactions typically proceed at low temperatures (e.g., -20 °C) in an anhydrous solvent like DMF and lead to the formation of the corresponding alcohol adducts in moderate to good yields. mdpi.comnih.gov For less reactive electrophiles, such as certain ketones, heating may be required to drive the reaction to completion. mdpi.com The reaction is believed to be mediated by an SRN1 (unimolecular radical nucleophilic substitution) mechanism. mdpi.comnih.gov

More recently, this methodology has been extended to generate a stable carbanion at the C2 position of a 5-nitroimidazole scaffold for the first time. mdpi.com Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, the TDAE-mediated reaction with an N-tosylbenzylimine selectively introduced a substituent at the C2 position without affecting a sulfone group at the C4 position. mdpi.com This demonstrates the mildness and selectivity of the TDAE strategy for the functionalization of polyfunctional nitroimidazoles. mdpi.com

Table 2: TDAE-Mediated Functionalization of a Nitroimidazole Derivative
Nitroimidazole SubstrateElectrophileReaction ConditionsProduct TypeYield RangeReference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazoleAromatic aldehydes, α-keto-esters, α-diketonesTDAE, anhydrous DMF, -20 °C to RTAlcohol derivatives24–78% mdpi.com
2-(Chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamideTDAE, anhydrous DMF, -20 °CN-substituted sulfonamide47% mdpi.com

Derivatization and Synthetic Applications of 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Design and Synthesis of N-Substituted Imidazole (B134444) Derivatives

The nitrogen atom at the 1-position (N-1) of the imidazole ring in 4-chloro-2-methyl-5-nitro-1H-imidazole is a primary site for derivatization, enabling the synthesis of a wide range of N-substituted analogs. Alkylation is a common strategy to introduce various organic moieties at this position, which can significantly influence the biological and physicochemical properties of the resulting compounds.

The regioselectivity of N-alkylation in nitroimidazoles can be influenced by several factors, including the position of the nitro group, the nature of the alkylating agent, and the reaction conditions. For instance, studies on the alkylation of 2-methyl-5-nitro-1H-imidazole have demonstrated that the reaction is sensitive to steric hindrance from the nitro group, which can direct the alkylation to a specific nitrogen atom. derpharmachemica.com The choice of solvent and base is also crucial in achieving high yields and regioselectivity. For example, conducting the alkylation of 4- and 5-nitroimidazoles in acetonitrile (B52724) with potassium carbonate as the base at elevated temperatures has been shown to significantly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net

A variety of alkylating agents have been employed to synthesize N-substituted nitroimidazole derivatives, including epoxypropane, epichlorohydrin, and phenacyl bromide. nih.gov These reactions typically proceed via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkylating agent. The resulting N-substituted derivatives can serve as intermediates for further chemical modifications. For example, the nitro group in N-substituted 2-methyl-4,5-dinitroimidazoles can be subsequently displaced by primary and secondary amines to afford 4-amino-5-nitroimidazole derivatives. nih.gov

The synthesis of N-substituted imidazole derivatives can also be achieved through reactions with other electrophiles. For instance, the reaction of an imidazole nucleus with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate yields an imidazole ester, which can then be reacted with various amines to produce a series of N-substituted acetamide (B32628) derivatives. nih.gov

The table below summarizes various conditions and outcomes for the N-alkylation of nitroimidazole derivatives, highlighting the versatility of this synthetic approach.

Functionalization at Exocyclic Positions (C-2 and C-5) for Extended Chemical Architectures

Beyond N-substitution, the synthetic utility of this compound is significantly enhanced by the potential for functionalization at the exocyclic positions, namely the methyl group at C-2 and modifications related to the substituents at C-5. These transformations allow for the construction of more complex and extended chemical architectures.

Functionalization of substituents attached to the imidazole core is a key strategy for creating diverse molecular structures. For example, derivatives of 2-methyl-5-nitroimidazole (B138375), such as metronidazole (B1676534) and secnidazole, possess a hydroxyl group in the N-1 side chain that serves as a handle for further reactions. This hydroxyl group can be reacted with various acid chlorides or anhydrides in the presence of a base like pyridine (B92270) to form a range of ester derivatives. jocpr.comderpharmachemica.com This approach allows for the introduction of different functionalities, which can modulate the biological activity of the parent molecule. jocpr.com

The C-5 position, occupied by the nitro group, also offers opportunities for synthetic elaboration. While direct modification of the nitro group can be challenging, it influences the reactivity of the imidazole ring and can be a key element in the design of bioactive molecules. In some cases, the chloro group at the 4-position, adjacent to the nitro group, can be the site of reaction. For instance, 1-substituted 4-chloro-5-formylimidazoles can be condensed with nitroalkanes to yield 4-chloro-5-(2-nitrovinyl)imidazoles. nuph.edu.ua These nitrovinyl derivatives are activated alkenes and can undergo further reactions, such as Michael additions with nucleophiles, to create more complex side chains at the C-5 position. nuph.edu.ua This demonstrates how the existing substituents can be used as a platform to build more elaborate structures.

The following table provides examples of functionalization at exocyclic positions of nitroimidazole derivatives, showcasing the types of reactions and the resulting molecular extensions.

Starting Nitroimidazole DerivativeReagentReaction TypeFunctionalized PositionExtended ArchitectureReference
Secnidazole (contains a secondary alcohol)Stearoyl chloride/PyridineEsterificationN-1 side chainEster derivative with a long alkyl chain jocpr.com
Metronidazole (contains a primary alcohol)Benzene (B151609) sulfonyl chloride/TriethylamineSulfonylationN-1 side chainBenzenesulfonic acid ester derivative derpharmachemica.com
1-substituted 4-chloro-5-formylimidazoleNitromethane (B149229)/Ammonium (B1175870) acetate (B1210297)CondensationC-54-chloro-5-(2-nitrovinyl)imidazole nuph.edu.ua
4-chloro-5-(2-nitrovinyl)imidazole3-methyl-2-pyrazolin-5-oneMichael AdditionC-5 side chainAdduct with a pyrazolone (B3327878) moiety nuph.edu.ua

This compound as a Key Building Block in Chemical Synthesis

This compound and its close analogs are valuable intermediates in the synthesis of a variety of target molecules, ranging from complex organic structures to specialized compounds for agricultural and pharmaceutical applications. The inherent reactivity of the nitroimidazole core, combined with the specific substituents, makes it a versatile starting point for constructing diverse molecular scaffolds. ontosight.ai

The synthesis of complex organic molecules often relies on the use of well-defined building blocks that can be elaborated in a controlled manner. Nitroimidazole derivatives, including this compound, serve this purpose effectively. The presence of multiple functional groups allows for sequential reactions to build molecular complexity. For example, the synthesis of various bioactive nitroimidazole-based compounds often involves multi-step reaction sequences that utilize the reactivity of the imidazole ring and its substituents. mdpi.com

The imidazole ring is a common structural motif in a number of agrochemicals. While direct synthetic routes from this compound to commercial agrochemicals are not extensively documented in readily available literature, related structures are known to be involved in this sector. For instance, 4-chloro-5-p-tolylimidazole-2-carbonitrile is an environmental transformation product of the fungicide Cyazofamid, indicating that chloro-substituted imidazoles are relevant to the field of agrochemicals. The synthesis of new antifungal agents based on nitroimidazole scaffolds further highlights the potential of these compounds as precursors for developing new crop protection agents. nih.gov

The most prominent application of 4-chloro-nitroimidazole derivatives as building blocks is in the synthesis of pharmaceutical agents. The nitroimidazole scaffold itself is a key component of numerous antibacterial and antiprotozoal drugs. nih.gov A notable example is the use of 4-chloro-1-methyl-5-nitro-1H-imidazole as a key intermediate in the synthesis of the immunosuppressive drug Azathioprine. nih.gov In this synthesis, the chloro group is displaced by the sulfur atom of 6-mercaptopurine (B1684380) to form the final drug molecule. nih.gov This demonstrates the utility of the chloro-substituted nitroimidazole as a reactive precursor for introducing the imidazole moiety into a larger pharmaceutical scaffold.

Furthermore, the broader class of functionalized nitroimidazoles has led to the development of life-saving drugs for treating multidrug-resistant tuberculosis, such as Delamanid and Pretomanid. nih.gov The synthesis of these complex molecules often starts from simpler nitroimidazole building blocks. For example, the synthesis of Pretomanid can involve the reaction of 2-chloro-4-nitroimidazole (B123238) with a chiral side chain precursor. mdpi.com This underscores the importance of halo-nitroimidazoles as foundational materials for constructing advanced pharmaceutical scaffolds. The general reactivity of these compounds makes them suitable for creating libraries of new chemical entities for drug discovery programs. ontosight.ai

Spectroscopic and Analytical Characterization Techniques for 4 Chloro 2 Methyl 5 Nitro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives of 4-Chloro-2-methyl-5-nitro-1H-imidazole, ¹H and ¹³C NMR are fundamental for elucidating the proton environments and the carbon backbone, respectively.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of this compound derivatives, key proton signals include those from the imidazole (B134444) ring, the methyl group at the C2 position, and any substituents attached to the N1 position.

For instance, in a study of N-alkylated derivatives of 2-methyl-5-nitroimidazole (B138375), the chemical shifts are characteristic. derpharmachemica.com The proton on the imidazole ring (H-4) typically appears as a singlet in the downfield region. The methyl protons at C2 also present as a singlet, while the protons of the N-alkyl group show specific multiplicities and integrations depending on their structure (e.g., a triplet and quartet for an ethyl group). derpharmachemica.com

Table 1: Selected ¹H NMR Data for 2-Methyl-5-nitro-1H-imidazole Derivatives

Compound H-4 Signal (ppm) C2-CH₃ Signal (ppm) N-Alkyl Group Signals (ppm) Solvent
1-Ethyl-2-methyl-5-nitro-1H-imidazole 7.95 (s, 1H) 2.5 (s, 3H) 1.50 (t, 3H, J = 7.2 Hz, CH₃), 4.0 (q, 2H, J = 7.2 Hz, NCH₂) CDCl₃

Data sourced from Der Pharma Chemica. derpharmachemica.com

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton. For this compound derivatives, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) are of particular interest. The positions of these signals are influenced by the substituents on the ring, such as the chloro, methyl, and nitro groups, as well as the group attached to the N1 nitrogen.

Computational and experimental studies on compounds like 5-chloro-1-methyl-4-nitroimidazole (B20735) have been used to assign the ¹³C chemical shifts. doi.org The carbon atom attached to the nitro group (C4) and the carbon bearing the chlorine atom (C5) are significantly affected by the electronegativity of these substituents.

Table 2: Selected ¹³C NMR Data for Nitroimidazole Derivatives

Compound C2 (ppm) C4 (ppm) C5 (ppm) Other Signals (ppm) Solvent
1-Methyl-4-nitro-1H-imidazole 122.6 146.9 138.1 34.2 (N1-CH₃) DMSO-d₆
1-Allyl-4-nitro-1H-imidazole 121.60 147.03 137.38 49.56 (NCH₂), 118.88 (=CH₂), 133.05 (CH=) DMSO-d₆

Data sourced from Der Pharma Chemica. derpharmachemica.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy is a powerful tool for identifying characteristic functional groups. For this compound and its derivatives, key vibrational bands correspond to the nitro (NO₂) group, C-N bonds, C=C bonds within the imidazole ring, and C-H bonds of the methyl and other alkyl groups. humanjournals.com

The nitro group typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The C-Cl stretch is also an important diagnostic peak, although it appears in the fingerprint region where assignments can be complex. Studies on related nitroimidazole compounds confirm the presence of these key functional groups through their characteristic absorption bands. researchgate.netnih.gov For example, the IR spectrum of 5-chloro-1-methyl-4-nitroimidazole has been recorded and analyzed, with assignments made for the fundamental vibrational modes. doi.org

Table 3: Characteristic IR Absorption Bands for Nitroimidazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1345 - 1385
C=C / C=N Ring Stretching 1400 - 1600
C-H Stretching (Alkyl) 2850 - 3000
C-H Stretching (Aromatic/Ring) 3000 - 3150

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. The FT-Raman spectrum of 5-chloro-1-methyl-4-nitroimidazole has been recorded to provide a more complete vibrational analysis of the molecule. doi.org This technique is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which can be weak in IR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Electron ionization (EI) is a common method used for nitroimidazole analysis. The fragmentation of nitroimidazoles upon ionization can be complex. Studies on the fragmentation of related compounds like 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole (B135252) show that common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. nih.govutupub.fi The methylation of the imidazole ring has been shown to significantly alter the fragmentation patterns, particularly affecting the production of NO and NO⁺ fragments. nih.govutupub.fi This information is crucial for interpreting the mass spectra of new derivatives and confirming their structures.

Table 4: Common Fragment Ions in the Mass Spectra of Nitroimidazoles

Ion Description
[M]⁺ Molecular Ion
[M-NO]⁺ Loss of nitric oxide
[M-NO₂]⁺ Loss of nitro group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool in the characterization of synthetic compounds, offering the precise measurement of an ion's mass-to-charge ratio (m/z). This capability allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be employed to confirm its molecular formula, C4H4ClN3O2.

PropertyValue
Molecular Formula C4H4ClN3O2
Monoisotopic Mass 160.9992 g/mol
Technique High-Resolution Mass Spectrometry (HRMS)
Application Exact mass determination and elemental composition confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like nitroimidazoles without causing significant fragmentation. ekb.eg In the context of this compound and its derivatives, ESI-MS is instrumental in generating protonated molecules [M+H]+ or deprotonated molecules [M-H]- for mass analysis.

Studies on nitroimidazole radiosensitizers have demonstrated the utility of ESI-MS in investigating their ionization and fragmentation patterns. rsc.orgresearchgate.net For instance, in positive ion mode, nitroimidazoles readily form protonated molecules. The subsequent fragmentation of these ions, induced by collision-induced dissociation (CID), can provide valuable structural information. nih.gov ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before detection, a technique that has been successfully applied to the confirmation of nitroimidazole metabolites in biological samples.

Compound Class Ionization Mode Observed Ions Application
NitroimidazolesPositive ESI[M+H]+Molecular weight determination, structural elucidation via fragmentation
NitroimidazolesNegative ESI[M-H]-Detection of deprotonated species
Nitroimidazole MetabolitesPositive ESI[M+H]+Confirmation and quantification in biological matrices

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

While the crystal structure of this compound itself is not detailed in the available literature, the structures of several closely related derivatives have been reported, offering insights into the likely solid-state conformation. For example, the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole reveals a planar methyl-nitro-1H-imidazole core. iucr.orgnih.gov Similarly, the crystal structure of 2-chloro-4-nitro-1H-imidazole also shows a nearly planar molecule. nih.govresearchgate.net These studies highlight the prevalence of intermolecular hydrogen bonds and other weak interactions that stabilize the crystal lattice. iucr.orgnih.gov

Compound Crystal System Space Group Key Structural Features
1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazoleTriclinicP-1Planar methyl-nitro-1H-imidazole core, side chain disorder, weak C-H...O, C-H...N, and C-H...Cl interactions iucr.org
2-Chloro-4-nitro-1H-imidazoleMonoclinicP21/cNearly planar molecule, intermolecular C-H...O and N-H...N hydrogen bonds nih.govresearchgate.net
4,5-dinitro-1H-imidazoleMonoclinicP21/cTwo independent molecules in the asymmetric unit, N-H...N hydrogen bonding researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is commonly used for the quantitative determination of compounds and for assessing purity.

For nitroimidazole derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the imidazole ring and the nitro group. While a specific UV-Vis spectrum for this compound is not provided in the searched literature, a study on other imidazole anti-infective drugs reports maximum UV absorbance (λmax) values in the range of 288-312 nm. nih.gov The λmax for a given compound is dependent on its specific chromophoric system and the solvent used for analysis. Purity assessment can be performed by comparing the absorbance of a sample to that of a known standard.

Compound Class Reported λmax Range (nm) Associated Electronic Transitions
Imidazole Anti-infective Drugs288 - 312π → π* and n → π*

Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. It is widely used in the pharmaceutical industry for purity determination and quality control.

Several HPLC methods have been developed for the analysis of nitroimidazoles and their derivatives. These methods typically employ reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov The retention time of a compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Analyte(s) Column Mobile Phase Detection Application
Nitroimidazole metabolitesC18Acetonitrile/Ammonium (B1175870) Phosphate BufferUVDetection in tissue samples
1-Methyl-5-chloro-4-nitroimidazoleNewcrom R1Acetonitrile/Water/Phosphoric AcidNot specifiedAnalysis and impurity separation sielc.com
Imidazole anti-infective drugsC8Methanol/KH2PO4 BufferUV (300 nm)Simultaneous separation and determination nih.gov
2-Methyl-5-Nitroimidazole and OrnidazoleC18Methanol/WaterUVSeparation and estimation researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product.

For instance, in the alkylation of 4(5)-nitroimidazoles, TLC is employed to determine the endpoint of the reaction. derpharmachemica.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane), the different components of the mixture can be separated based on their polarity. The separated spots can be visualized under UV light or by using a staining agent. The relative retention factor (Rf) value of each spot is a characteristic of the compound in that specific solvent system.

Technique Application Solvent System Example Detection Method
Thin-Layer Chromatography (TLC)Monitoring the alkylation of 4(5)-nitroimidazolesEthyl acetate / Hexane (B92381)UV visualization or staining

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This quantitative data is crucial for confirming the empirical formula of a newly synthesized molecule. By comparing the experimentally determined percentages of elements with the theoretically calculated values based on the proposed molecular formula, researchers can verify the purity and confirm the identity of the target compound. In the characterization of this compound and its derivatives, elemental analysis serves as a cornerstone for validating their structures.

Research findings consistently demonstrate a strong correlation between the calculated and experimentally found elemental compositions for various derivatives of 2-methyl-5-nitro-1H-imidazole, typically with deviations of less than 0.4%, which is within the acceptable range for confirming the empirical formula.

Detailed Research Findings

In a study focused on synthesizing novel benzamide (B126) derivatives of 2-methyl-5-nitro-1H-imidazole, elemental analysis was employed to confirm the successful synthesis of the target molecules. brieflands.com The observed percentage values for carbon (C), hydrogen (H), and nitrogen (N) were in excellent agreement with the calculated values for the proposed chemical formulas. brieflands.com

For instance, the analysis of 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide yielded experimental values that closely matched the theoretical percentages derived from its formula, C13H13ClN4O3. brieflands.com This precise agreement provides strong evidence for the successful formation of the intended molecular structure. brieflands.com

Similar confirmations were achieved for other related derivatives, as detailed in the tables below.

Compound: 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide Molecular Formula: C13H13FN4O3

ElementCalculated (%)Found (%)
Carbon (C)53.4253.44
Hydrogen (H)4.484.48
Nitrogen (N)19.1719.18

Compound: 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide Molecular Formula: C13H13ClN4O3

ElementCalculated (%)Found (%)
Carbon (C)50.5850.57
Hydrogen (H)4.244.24
Nitrogen (N)18.1518.16

Compound: N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide Molecular Formula: C13H13N5O5

ElementCalculated (%)Found (%)
Carbon (C)48.9049.01
Hydrogen (H)4.104.10
Nitrogen (N)21.9421.93

Compound: 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide Molecular Formula: C14H16N4O3

ElementCalculated (%)Found (%)
Carbon (C)58.3258.37
Hydrogen (H)5.595.59
Nitrogen (N)19.4319.42

The consistent and close agreement between the calculated and found values across this series of related compounds underscores the reliability of elemental analysis in confirming the empirical formulas of these complex nitroimidazole derivatives. brieflands.com

Computational and Theoretical Studies on 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) is a predominant computational method used to investigate the ground state properties of molecules. ekb.eg Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying nitroimidazole compounds. ekb.egresearchgate.net

For a molecule like 4-Chloro-2-methyl-5-nitro-1H-imidazole, DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various ground state properties can be derived, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Quantities such as total energy, dipole moment, and molecular electrostatic potential (MEP), which helps in identifying reactive sites. researchgate.net

Thermodynamic Properties: Heats of formation, Gibbs free energy, and entropy can be calculated to assess the molecule's stability.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional is an approximation of the exchange-correlation energy, a key component of the total energy in DFT. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed for organic molecules as they incorporate a portion of the exact exchange energy from Hartree-Fock theory, often leading to more accurate results. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used. The notations indicate:

6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

+: Adds diffuse functions, which are important for describing weakly bound electrons and anions.

(d,p): Adds polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing chemical bonds.

The selection of a specific functional and basis set combination is a critical step and is often validated by comparing calculated results with available experimental data for related molecules.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These simulations provide insights that complement and aid in the assignment of experimental spectral data.

Theoretical simulations of infrared (IR) and Raman spectra are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities.

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as:

N-H and C-H stretching vibrations.

NO₂ symmetric and asymmetric stretching.

C-Cl stretching.

Vibrations of the imidazole (B134444) ring.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement with experimental data, they are typically multiplied by a scaling factor. A detailed analysis of the potential energy distribution (PED) is also performed to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

Table 1: Representative Vibrational Modes for Nitroimidazole Compounds This table is illustrative of typical vibrational modes and is not based on specific data for this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch 3100 - 3500
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (methyl) 2850 - 3000
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1345 - 1385
Imidazole Ring Stretch 1300 - 1500

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which is highly valuable for assigning experimental spectra. derpharmachemica.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. swinburne.edu.au Discrepancies between calculated and experimental shifts can arise from solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). swinburne.edu.au

Table 2: Predicted vs. Experimental Chemical Shifts for a Related Compound (4-Nitroimidazole) Data adapted from studies on 4-nitroimidazole (B12731) to illustrate the methodology. swinburne.edu.au

Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C2 138.1 136.4
C4 146.2 144.7

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.netnih.gov This method calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would identify the key electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and nitro compounds. mdpi.com The analysis would provide the wavelength of maximum absorption (λ_max) and help explain the origin of the observed absorption bands by identifying the molecular orbitals involved in the electronic transitions. mdpi.com

Table 3: Illustrative TD-DFT Data for Electronic Transitions This table is a generalized example and does not represent specific data for this compound.

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution Transition Type
4.13 300 0.25 HOMO -> LUMO π → π*
4.96 250 0.10 HOMO-1 -> LUMO π → π*

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods like Density Functional Theory (DFT) are employed to calculate various descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com

Calculations for related imidazole derivatives show that the energy gap can be correlated with their biological activity. researchgate.net A smaller gap often implies easier electron transfer, which can be crucial for the mechanism of action in certain biological processes.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Imidazole Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
Imidazole (IM) -6.10 -0.11 5.99 researchgate.net
N-methylimidazole (MIM) -5.79 -0.09 5.70 researchgate.net
1H-benzimidazole (BIM) -5.55 -0.32 5.23 researchgate.net

Note: The values are illustrative and depend on the computational method and basis set used.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org These interactions, known as hyperconjugation, stabilize the molecule.

For this compound, key NBO interactions would involve:

Intramolecular Charge Transfer (ICT): Delocalization of electron density from the lone pairs of the nitrogen atoms in the imidazole ring and the oxygen atoms of the nitro group to antibonding orbitals (π*) within the aromatic system.

Hyperconjugative Interactions: Interactions between the σ bonds of the methyl group and the π* orbitals of the imidazole ring.

Table 2: Common Donor-Acceptor Interactions in NBO Analysis

Donor Orbital (i) Acceptor Orbital (j) Type of Interaction Effect
π(C=C) π*(C=N) π → π* Ring delocalization
n(N) π*(C=C) n → π* Lone pair delocalization, stabilization
n(O) π*(N=O) n → π* Stabilization of the nitro group

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP map displays different potential values in different colors.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are associated with nucleophilic character (e.g., lone pairs on oxygen or nitrogen atoms).

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack and have electrophilic character (e.g., hydrogen atoms attached to heteroatoms).

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map is expected to show a highly negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. A positive potential would be expected around the hydrogen atom on the imidazole nitrogen (N1), indicating a site for nucleophilic attack or deprotonation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its dynamic behavior over time. While the imidazole ring itself is rigid and planar, substituents can have rotational freedom. nih.gov

Conformational analysis of this compound would focus on the orientation of the nitro group and the methyl group relative to the imidazole plane. Although rotation around the C-N bond of the nitro group might be sterically hindered, different low-energy conformations could exist. Computational studies on similar molecules have shown that the nitroimidazole core is largely planar. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's behavior in a biological environment, such as in water or complexed with a protein. nih.govajchem-a.com MD simulations on derivatives of 4-nitroimidazole have been used to assess the stability of ligand-receptor complexes. nih.govresearchgate.net By tracking the positions of atoms over time, MD can reveal stable binding modes, conformational changes, and the role of solvent molecules in stabilizing interactions. ajchem-a.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Imidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. mdpi.com

Numerous QSAR studies have been conducted on nitroimidazole and benzimidazole (B57391) analogs to model their antibacterial, antifungal, and anticancer activities. mdpi.comnih.govresearchgate.net These studies have identified several important descriptors.

Table 3: Key Molecular Descriptors Used in QSAR Models of Imidazole Analogs

Descriptor Type Descriptor Example Potential Influence on Activity Reference
Electronic LUMO Energy Relates to electron-accepting ability, often crucial for the mechanism of nitro-compounds. mdpi.com
Topological Molecular Polar Surface Area (PSA) Influences membrane permeability and transport. mdpi.com
Physicochemical ALogP (Log of partition coefficient) Describes hydrophobicity, affecting how the molecule distributes between aqueous and lipid environments. mdpi.com
Steric Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability, affecting binding to receptors. researchgate.net

| Quantum Chemical | Dipole Moment | Influences polar interactions with the target receptor. | researchgate.net |

These models indicate that a combination of electronic, steric, and hydrophobic properties governs the biological activity of this class of compounds. mdpi.comresearchgate.net

Molecular Docking Methodologies for Investigating Ligand-Receptor Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for understanding binding mechanisms and predicting binding affinity. bohrium.com

For derivatives of this compound, docking studies could be used to investigate their potential as inhibitors of various enzymes. Docking studies on related nitroimidazole compounds have explored their interactions with targets such as:

14α-demethylase (CYP51): An important enzyme in fungi. researchgate.net

Cyclin-dependent kinase 2 (CDK2): A target in cancer therapy. researchgate.net

Myeloperoxidase (MPO): An enzyme involved in inflammation. bohrium.com

The results of these studies typically reveal the key amino acid residues in the active site that interact with the ligand. Common interactions observed for imidazole-based compounds include:

Hydrogen Bonds: Often involving the nitrogen atoms of the imidazole ring or the oxygen atoms of the nitro group. researchgate.net

π-π Stacking: Interactions between the aromatic imidazole ring and aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr). researchgate.net

Hydrophobic Interactions: Involving nonpolar parts of the molecule and hydrophobic pockets in the receptor. bohrium.com

These computational insights help rationalize the structure-activity relationships observed experimentally and guide the design of more potent and selective derivatives.

Structure Reactivity and Structure Property Relationships of 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Influence of Substituent Position on Imidazole (B134444) Ring Reactivity and Selectivity

The reactivity and selectivity of the imidazole ring are profoundly influenced by the placement of its substituents. In the case of 4-Chloro-2-methyl-5-nitro-1H-imidazole, the interplay between the chloro, methyl, and nitro groups at positions 4, 2, and 5, respectively, creates a unique chemical profile.

The positions of substituents are critical in directing the outcomes of chemical reactions. For instance, in N-alkylation reactions of nitroimidazoles, the position of the nitro group dictates the regioselectivity. Studies on 2-methyl-5-nitroimidazole (B138375) show a regioselectivity favoring N-3 alkylation due to the steric effect of the nitro group. Conversely, in 4-nitroimidazole (B12731), alkylation of the N-1 position is favored. derpharmachemica.comresearchgate.net This highlights how the location of the nitro group relative to the nitrogen atoms in the ring governs the accessibility for incoming electrophiles.

Furthermore, the activation of certain positions on the ring is a direct consequence of the electronic nature of the substituents. The electron-withdrawing nitro group at position 5 can activate a chloromethyl group at position 2, facilitating the formation of a stable carbanion at that site. mdpi.com This selective activation allows for targeted modifications, such as the introduction of an N-tosylbenzylimine moiety at position 2, without affecting other reactive groups on the molecule. mdpi.com The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are particularly important for interactions with biological receptors. jocpr.com

Electronic Effects of the Nitro Group on Chemical Reactivity and Electron Density Distribution

The nitro group at the C5 position is a powerful electron-withdrawing group, which significantly impacts the electronic landscape of the imidazole ring. This strong mesomeric (-M) and inductive (-I) effect depletes electron density from the ring, influencing its reactivity and the properties of other substituents.

The primary electronic effect of the C5-nitro group is the activation of the imidazole ring towards certain reactions. For example, the electron-withdrawing nature of the nitro group promotes the activation of carbon-halogen bonds, such as a chloromethyl group at the C2 position, and helps to stabilize any resulting carbanion intermediate. mdpi.com This increased reactivity is a key feature conferred by the nitro group. ontosight.ai Computational studies have confirmed that the nitro group, along with the methyl group at C2, provokes major changes in the physicochemical features and chemical reactivity of the imidazole core. rsc.org

Steric Hindrance and Its Impact on Reaction Pathways and Stereoselectivity

Steric hindrance, resulting from the spatial arrangement of atoms, plays a crucial role in determining the feasible reaction pathways and the stereoselectivity of reactions involving this compound and related compounds.

The substituents on the imidazole ring can physically obstruct the approach of reagents to certain reactive sites. A notable example is the N-alkylation of 2-methyl-5-nitroimidazole, where the reaction shows regioselectivity in favor of N-3 alkylation. This preference is attributed to the steric effect of the nitro group at C5, which hinders the approach to the adjacent N-1 nitrogen. derpharmachemica.comresearchgate.net Similarly, a methyl group adjacent to a nitro group on a benzene (B151609) ring has been shown to hinder nucleophilic aromatic substitution, an effect explained by the inhibition of resonance due to steric crowding. researchgate.net

For biological activity, it is often essential that the nitro group at the 5-position remains sterically unhampered. jocpr.com However, steric protection afforded by substituents at the N1 and C2 positions can be necessary to influence metabolism and other physicochemical properties favorably. jocpr.com In the synthesis of 5-(2-nitrovinyl)imidazoles, the reaction proceeds smoothly with nitromethane (B149229), but when using the bulkier nitroethane, the resulting products exhibit characteristic NMR spectra indicative of a spatially hindered exocyclic part of the molecule. nuph.edu.ua This demonstrates how even small increases in substituent size can have a measurable impact on molecular conformation and reaction outcomes.

Modulation of Intermolecular Interactions and Crystal Packing by Substituents

In the solid state, substituted nitroimidazoles are stabilized by a variety of weak intermolecular forces. Crystal structure analyses reveal the presence of numerous C-H···O, C-H···N, and C-H···Cl interactions. iucr.orgnih.gov For instance, in 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, the primary structural motifs are constructed through N-H···N and N-H···O hydrogen bonds, which connect molecules into centrosymmetric dimers and chains. researchgate.net In other related structures, N-H···N hydrogen bonding forms infinite chains, which then interact with each other. nih.gov

The nature of the substituents directly influences these interactions. In 5-bromo-2-methyl-4-nitro-1H-imidazole, strong C-Br···O halogen bonds connect the primary hydrogen-bonded chains into a two-dimensional grid. nih.gov In contrast, the analogous 5-cyano derivative lacks such strong interactions, and the chains are only loosely connected. nih.gov The planarity of the molecule and its fragments also plays a role. In one derivative, the methyl-nitro-1H-imidazole core is largely planar, but the nitro group is slightly twisted out of the plane. nih.gov The crystal structure can also be stabilized by π···π contacts between adjacent aromatic rings. researchgate.net These specific, directional interactions, termed supramolecular synthons, are key to understanding and predicting crystal structures. ias.ac.in

Comparative Analysis of Isomeric Nitroimidazoles (e.g., 4-Nitro vs. 5-Nitro) on Chemical Behavior

The isomeric position of the nitro group—whether at C4 or C5—has a profound effect on the chemical and biological behavior of the imidazole derivative. A simple comparison of 4-nitro and 5-nitro isomers reveals significant differences.

One of the most striking differences lies in their biological activity. For example, in the context of antitubercular agents, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole (B1676534) are typically active only against anaerobic strains. researchgate.net This suggests that the position of the nitro group is a key determinant of the mechanism of action and the spectrum of activity. researchgate.net

This difference in behavior extends to chemical reactivity. As previously mentioned, the regioselectivity of N-alkylation is reversed when moving from a 4-nitroimidazole to a 2-methyl-5-nitroimidazole. derpharmachemica.comresearchgate.net The 4-nitro isomer favors N-1 alkylation, while the 5-nitro isomer favors N-3 alkylation, a direct consequence of the different steric and electronic environments around the ring nitrogens. derpharmachemica.com Furthermore, some 5-nitroimidazole derivatives can undergo conversion to their 4-nitro isomers under certain stress conditions, such as heating, indicating a potential for isomerization that could alter their properties. mdpi.com

The table below summarizes key distinctions based on the position of the nitro group.

Feature4-Nitroimidazole Derivatives5-Nitroimidazole Derivatives
Antitubercular Activity Active against aerobic and anaerobic Mtb researchgate.netGenerally active against only anaerobic Mtb researchgate.net
N-Alkylation Regioselectivity Favors N-1 position derpharmachemica.comresearchgate.netFavors N-3 position (in 2-methyl substituted) derpharmachemica.comresearchgate.net
Key Structural Elements for Activity Bicyclic oxazine, lipophilic tail, 2-position oxygen are key determinants of aerobic activity researchgate.netAddition of a lipophilic tail does not typically confer aerobic activity researchgate.net

Correlation of Molecular Structure with Synthetic Efficiency and Yield

The efficiency and yield of synthetic routes producing this compound and its derivatives are directly correlated with the molecular structure of the reactants and the reaction conditions employed.

The structure of the starting nitroimidazole isomer is a critical factor. Studies on N-alkylation have shown that both the choice of reagents and the reaction conditions significantly affect the yield. For instance, the alkylation of 4-nitroimidazole and 5-nitroimidazole proceeds with low yields at room temperature. derpharmachemica.comresearchgate.net However, heating the reaction to 60°C markedly improves the yields, with reactions in acetonitrile (B52724) using K₂CO₃ as a base leading to good yields (66-85%). derpharmachemica.comresearchgate.net In some cases, excellent yields of up to 96% can be achieved under optimized conditions. derpharmachemica.com

The following table provides examples of reported yields for reactions involving substituted nitroimidazoles.

Reaction TypeNitroimidazole SubstrateConditionsYield (%)
N-Alkylation4-Nitro/5-NitroimidazoleRoom TemperatureLow derpharmachemica.comresearchgate.net
N-Alkylation4-Nitro/5-Nitroimidazole60°C, K₂CO₃, Acetonitrile66-85 derpharmachemica.comresearchgate.net
N-Alkylation5-Nitroimidazole with ethyl bromoacetate60°C, K₂CO₃, Acetonitrile96 derpharmachemica.com
Vicarious Nucleophilic Substitution(1-methyl-5-nitro-1H-imidazol-2-yl)methanoltBuOK, DMF, -40°C40 mdpi.com
Chlorination{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanolThionyl chloride, CH₂Cl₂67 mdpi.com
C-C bond formation2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazoleTDAE, DMF, -20°C47 mdpi.com

Future Research Directions and Emerging Opportunities for 4 Chloro 2 Methyl 5 Nitro 1h Imidazole

Development of Novel and Green Synthetic Methodologies

The synthesis of nitroimidazoles has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research will increasingly focus on developing more environmentally benign and efficient synthetic routes.

Greener Reagents and Solvents : A significant advancement involves moving away from hazardous reagents and solvents. For instance, a patented method for the synthesis of the related compound 5-chloro-1-methyl-4-nitroimidazole (B20735) utilizes azeotropic dehydration in toluene (B28343) to facilitate the nitration reaction. This approach is highlighted as being more environmentally friendly by reducing the emission of harmful nitrogen oxides. google.com The process also allows for the recycling of solvents and extractants, lowering production costs and environmental impact. google.com Future work could adapt this methodology for 4-Chloro-2-methyl-5-nitro-1H-imidazole and explore alternative, less toxic solvents to replace chlorinated ones like chloroform (B151607) and dichloromethane, which are often used in extraction steps. google.com

Energy-Efficient Methods : Microwave-assisted synthesis is an emerging green chemistry technique that can dramatically reduce reaction times and energy consumption. The development of microwave-based protocols for the nitration, chlorination, and methylation steps required to synthesize this compound could offer a significant improvement in efficiency. nih.gov

Atom Economy : Research efforts will also likely target synthetic pathways that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

A comparative table of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional SynthesisGreen Synthesis Approach
Nitration Use of harsh acid mixturesAzeotropic dehydration to minimize NOx gas. google.com
Solvents Chlorinated solvents (e.g., Dichloromethane). mdpi.comRecyclable solvents (e.g., Toluene); exploration of bio-based solvents. google.com
Energy Conventional heating (hours)Microwave irradiation (minutes). nih.gov
Byproducts Significant acid/base wasteMinimized waste streams; recyclable catalysts.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The electronic properties of this compound, influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, suggest a rich and complex reactivity waiting to be explored. ontosight.ai

Vicarious Nucleophilic Substitution (VNS) : The VNS reaction is a powerful tool for introducing substituents onto electron-deficient aromatic rings. This strategy has been successfully applied to the 5-nitroimidazole scaffold to introduce groups at position 4. mdpi.com Future studies could explore the VNS reactivity of this compound to introduce a wide range of functional groups, creating novel derivatives with tailored properties.

Generation of Novel Intermediates : The use of specialized reagents can unlock new transformation pathways. For example, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been used to generate a stable carbanion at the 2-position of a 2-chloromethyl-5-nitroimidazole derivative. mdpi.com This was achieved by selectively activating the carbon-chlorine bond without reducing other functional groups. mdpi.com Applying similar methodologies to derivatives of this compound could enable the selective functionalization of the methyl group at the 2-position, opening avenues to a new class of compounds. mdpi.comresearchgate.net

Michael Addition Reactions : The presence of a nitro group can activate adjacent positions for certain reactions. Research on related 4-chloro-5-(2-nitrovinyl)-1H-imidazoles has demonstrated their participation in Michael addition reactions with heterocyclic CH-acids, showcasing a pathway for creating more complex molecular architectures. nuph.edu.ua

Integration of Advanced Computational Modeling for Reaction Mechanism Elucidation and Property Prediction

Advanced computational chemistry offers powerful predictive tools that can accelerate research and provide deep mechanistic insights, reducing the need for extensive trial-and-error experimentation.

Predicting Reactivity and Regioselectivity : Computational studies have been successfully used to complement experimental work on the N-alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole. derpharmachemica.comresearchgate.net These models can accurately predict which nitrogen atom on the imidazole (B134444) ring is more likely to be alkylated under different conditions, explaining the regioselectivity observed in the lab. researchgate.net Similar in silico studies on this compound could predict its reactivity towards various electrophiles and nucleophiles, guiding the design of synthetic experiments.

Elucidating Reaction Mechanisms : Density Functional Theory (DFT) and other computational methods can be used to map out the entire energy landscape of a chemical reaction. This allows researchers to identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. Such studies could elucidate the unconventional reactivity observed with reagents like TDAE or in VNS reactions. mdpi.com

Predicting Molecular Properties : Computational models can predict various physicochemical properties of this compound and its derivatives, including electronic structure, solubility, and stability. ontosight.ai This information is invaluable for designing molecules with specific functions, whether for pharmaceutical or material science applications.

Design and Synthesis of Functional Materials Incorporating the Imidazole Scaffold

While nitroimidazoles are well-known for their biological activity, the unique electronic and structural features of the imidazole ring also make it a valuable component in advanced functional materials. derpharmachemica.com

Electronic Materials : The imidazole derivative scaffold has been identified for its potential use in new classes of electronic materials. derpharmachemica.com The specific substitution pattern of this compound provides a dipole moment and polarizability that could be harnessed in the development of materials with interesting optical or electronic properties, such as non-linear optical (NLO) materials or semiconductors.

Polymers and Frameworks : The chloro-substituent on the imidazole ring can serve as a reactive site for polymerization reactions or for grafting the molecule onto other structures. This opens the possibility of creating novel polymers or metal-organic frameworks (MOFs) where the imidazole unit imparts specific chemical or physical properties to the bulk material.

Sensors : The nitroaromatic structure is known to be an effective electron acceptor. This property could be exploited to design chemical sensors where the this compound unit acts as a recognition element, producing a detectable signal (e.g., colorimetric or fluorescent change) upon interaction with specific analytes.

Investigation of Environmental Impact and Degradation Pathways within Academic Contexts

As with any synthetic compound, a thorough understanding of its environmental fate and potential degradation pathways is crucial. Academic research in this area provides the fundamental knowledge needed for responsible management and potential remediation strategies.

Advanced Oxidation Processes (AOPs) : AOPs, such as ozonation, are effective methods for degrading persistent organic pollutants. scholaris.ca Studies on the degradation of structurally related compounds like 4-chloro-2-nitrophenol (B165678) show that ozonation can effectively break down the molecule, particularly at alkaline pH. scholaris.caresearchgate.net Research on this compound would likely investigate its degradation kinetics and identify the intermediate products formed during such processes. The degradation pathway would likely involve hydroxylation, denitrification, and dechlorination, ultimately leading to ring cleavage and mineralization. researchgate.net

Biodegradation : Investigating the susceptibility of this compound to microbial degradation is another critical research avenue. While highly substituted imidazoles can be recalcitrant, certain microorganisms may possess the enzymatic machinery to initiate their breakdown. Research would focus on isolating such microbes and elucidating the biochemical pathways involved.

Potential Degradation MethodExpected IntermediatesFinal Products
Ozonation Hydroxylated imidazoles, dechlorinated species, denitrated species. researchgate.netShort-chain organic acids (e.g., oxalic acid), CO₂, H₂O, Cl⁻, NO₃⁻. researchgate.net
Biodegradation Reduction of nitro group to amino group, enzymatic ring cleavage products.Biomass, CO₂, H₂O, Cl⁻.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-chloro-2-methyl-5-nitro-1H-imidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of nitroimidazole derivatives typically involves sequential functionalization of the imidazole core. For example, nitration and chlorination steps require careful control of temperature, solvent polarity, and stoichiometry. Evidence from analogous compounds (e.g., 2-methyl-5-nitroimidazoles) suggests using concentrated nitric acid at 0–5°C for nitration, followed by chlorination with POCl₃ or SOCl₂ under reflux . Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like catalyst loading (e.g., FeCl₃ for electrophilic substitution) and reaction time. HPLC or GC-MS should monitor intermediate purity .

Q. Q2. How should researchers safely handle and store this compound to mitigate hazards?

Methodological Answer: Refer to safety protocols for structurally similar nitro-chloroimidazoles. Key precautions include:

  • Storage : Dry, airtight containers at 2–8°C to prevent decomposition or moisture absorption .
  • Handling : Use PPE (nitrile gloves, fume hood) due to potential skin/eye irritation and mutagenicity risks. Avoid contact with reducing agents to prevent explosive reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Q. Q3. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C5, chloro at C4). Aromatic protons in imidazole typically appear at δ 7.5–8.5 ppm .
  • FTIR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds), as seen in related nitroimidazoles .
  • Elemental Analysis : Validate empirical formula (e.g., C₄H₃ClN₃O₂) with <0.3% deviation .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict reactivity or stability discrepancies between this compound and its analogs?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model:

  • Electrophilic Reactivity : Nitro and chloro groups increase electrophilicity at C2, affecting nucleophilic substitution pathways .
  • Thermal Stability : Compare bond dissociation energies (BDEs) of C–Cl vs. C–NO₂ bonds to explain decomposition trends .
  • Solvent Effects : Use COSMO-RS to simulate solvation free energies in polar aprotic solvents (e.g., DMF), which stabilize charge-separated intermediates .

Q. Q5. What strategies resolve contradictions in biological activity data for nitroimidazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with Br) and correlate with bioassay results (e.g., antibacterial IC₅₀) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that may skew activity data .
  • Statistical Analysis : Apply multivariate regression to distinguish confounding variables (e.g., lipophilicity vs. steric effects) .

Q. Q6. How can reactor design enhance the scalability of nitroimidazole syntheses while minimizing byproducts?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat transfer for exothermic nitration steps, reducing side reactions (e.g., over-nitration) .
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, as demonstrated for imidazole carboxylates .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Experimental Design & Data Analysis

Q. Q7. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours, then analyze degradation products via UPLC-PDA .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–80°C) .

Q. Q8. What methodologies validate the purity of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids .
  • HPLC-DAD/HRMS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with isocratic elution (ACN:0.1% formic acid, 70:30) for separation. HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 175.9864) .

Mechanistic & Theoretical Investigations

Q. Q9. What experimental and computational approaches elucidate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., nitroreductases) using spectrophotometric NADH depletion assays .
  • Molecular Docking : AutoDock Vina to simulate binding to H. pylori flavodoxin (PDB: 1RWN). Prioritize poses with nitro group proximity to FAD cofactor .
  • QSPR Models : Relate logP and topological polar surface area (TPSA) to membrane permeability .

Q. Q10. How can researchers address discrepancies between theoretical predictions and experimental results in reaction optimization?

Methodological Answer:

  • Sensitivity Analysis : Identify which computational parameters (e.g., solvent dielectric constant) most impact prediction accuracy .
  • High-Throughput Screening : Test 96-well plate reaction arrays to empirically validate DFT-predicated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.